

The Selectivity Profile of IAG933: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction (PPI) between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) with the TEA domain (TEAD) family of transcription factors.[1][2][3][4] Dysregulation of the Hippo signaling pathway, leading to the activation of YAP/TAZ-TEAD-mediated transcription, is a known driver in various cancers.[1][5] IAG933 is designed to disrupt this interaction, thereby inhibiting the oncogenic functions downstream of the Hippo pathway.[3][6] This technical guide provides a detailed overview of the selectivity profile of IAG933, compiling available quantitative data, outlining key experimental methodologies, and visualizing the relevant biological and experimental frameworks.

Mechanism of Action

IAG933 functions by directly binding to all four TEAD paralogs (TEAD1-4) and disrupting their interaction with YAP and TAZ.[3][7][8][9] This prevents the formation of the transcriptional complex responsible for driving the expression of genes involved in cell proliferation and survival.[1][3] Upon treatment with **IAG933**, YAP is evicted from chromatin, leading to a reduction in Hippo-mediated transcription.[4][7][8][9]



Quantitative Selectivity Data

The following tables summarize the reported in vitro and in vivo activities of **IAG933**. While described as having "exquisite selectivity," comprehensive public data from broad off-target screening panels such as kinome scans are not available at the time of this writing.[3]

Table 1: In Vitro Biochemical and Cellular Activity of IAG933

Assay Type	Target/Cell Line	Endpoint	Value	Reference
Biochemical Assay	Avi-human TEAD4 (residues 217-434)	IC50	9 nM	[10]
Cellular Assay	MSTO-211H and NCI-H226 cells	IC50 (TEAD target gene expression)	11 - 26 nM	[11][12]
Cellular Assay	NCI-H2052 cells	GI50 (Cell proliferation)	0.041 μΜ	[10]
Cellular Assay	NCI-H2052 cells	IC50 (YAP reporter gene expression)	0.048 μΜ	[10]
Cellular Assay	Mesothelioma cell lines	GI50 (Anti- proliferative activity)	13 - 91 nM	[10]

Table 2: In Vivo Activity of IAG933

Model System	Endpoint	Value	Reference
MSTO-211H subcutaneous tumor model	Blood IC50 (TEAD target gene inhibition)	64 nM	[11][12]

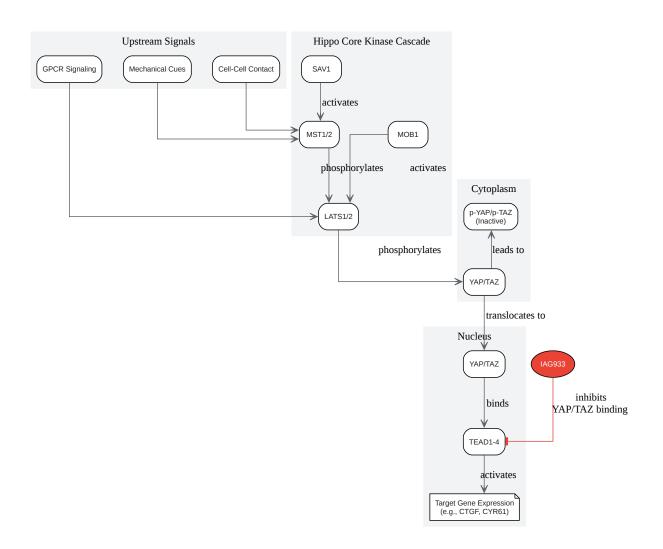




Signaling Pathway and Experimental Workflow

To visually represent the context in which **IAG933** acts and how its properties are determined, the following diagrams are provided.

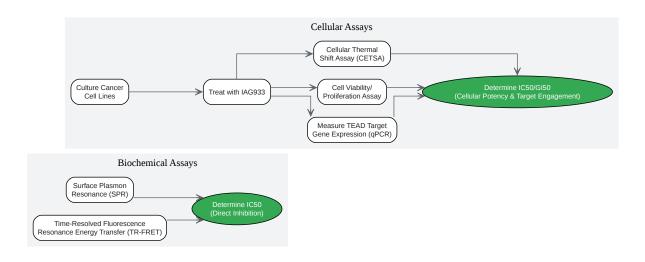




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Hippo Signaling Pathway and IAG933's Point of Intervention.





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General Experimental Workflow for Characterizing IAG933.

Experimental Protocols

Detailed, proprietary experimental protocols for **IAG933** are not publicly available. However, the following are representative methodologies for the key assays used to characterize YAP-TEAD inhibitors.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is designed to quantify the direct inhibition of the YAP-TEAD interaction in a purified system.



- Reagents and Materials: Purified, tagged TEAD protein (e.g., GST-TEAD), purified, tagged YAP peptide corresponding to the TEAD-binding domain (e.g., His-YAP), TR-FRET donor and acceptor fluorophore-conjugated antibodies (e.g., anti-GST-Terbium and anti-His-d2), assay buffer, and microplates.
- Procedure: a. A solution of TEAD protein and YAP peptide is prepared in assay buffer. b. Serial dilutions of IAG933 or a vehicle control (e.g., DMSO) are added to the protein-peptide mixture in the microplate wells. c. The plate is incubated to allow for inhibitor binding to reach equilibrium. d. The TR-FRET antibody detection mix is added to each well. e. After another incubation period, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
- Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. These ratios are then plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

Cellular Assay: TEAD Target Gene Expression

This assay measures the ability of **IAG933** to inhibit TEAD-dependent gene transcription within a cellular context.

- Reagents and Materials: Cancer cell line with a dysregulated Hippo pathway (e.g., MSTO-211H, NCI-H226), cell culture medium and supplements, IAG933, RNA extraction kit, reverse transcription reagents, qPCR master mix, and primers for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene.
- Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of IAG933 or a vehicle control for a specified period (e.g., 24 hours). c. Following treatment, total RNA is extracted from the cells. d. The RNA is reverse-transcribed into cDNA. e. Quantitative PCR (qPCR) is performed using the cDNA to measure the expression levels of the target and housekeeping genes.
- Data Analysis: The relative expression of the target genes is normalized to the housekeeping gene. The normalized expression values are then plotted against the IAG933 concentration to calculate the IC50 for the inhibition of gene expression.



Cellular Assay: Anti-Proliferative Activity

This assay determines the effect of IAG933 on the growth and viability of cancer cells.

- Reagents and Materials: Cancer cell lines, cell culture medium, IAG933, and a cell viability reagent (e.g., resazurin-based or ATP-based).
- Procedure: a. Cells are seeded in multi-well plates. b. After allowing the cells to attach, they
 are treated with a range of IAG933 concentrations. c. The plates are incubated for a
 prolonged period (e.g., 72 hours) to allow for effects on cell proliferation. d. The cell viability
 reagent is added to each well, and the plates are incubated according to the manufacturer's
 instructions. e. The signal (fluorescence or luminescence) is measured using a plate reader.
- Data Analysis: The signal intensity, which correlates with the number of viable cells, is plotted against the inhibitor concentration. The GI50 (concentration for 50% growth inhibition) is then calculated using a suitable curve-fitting model.

Conclusion

IAG933 is a potent and selective inhibitor of the YAP/TAZ-TEAD protein-protein interaction. The available data demonstrates its ability to disrupt this key oncogenic signaling pathway at nanomolar concentrations in both biochemical and cellular settings, translating to in vivo efficacy. While a comprehensive public off-target profile remains undisclosed, the existing evidence points towards a highly specific mechanism of action. The experimental methodologies outlined provide a framework for the continued investigation and understanding of **IAG933** and other emerging inhibitors of the Hippo pathway.

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